4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate
Description
Propriétés
IUPAC Name |
[4-(4-butylcyclohexyl)phenyl] 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O2/c1-3-5-7-25-10-14-27(15-11-25)29-20-22-31(23-21-29)34-32(33)30-18-16-28(17-19-30)26-12-8-24(6-4-2)9-13-26/h20-28,30H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOGJPXBBIRCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3CCC(CC3)C4CCC(CC4)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557702 | |
| Record name | 4-(4-Butylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115978-59-1 | |
| Record name | 4-(4-Butylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-(trans-4-butylcyclohexyl)phenyl ester, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Acid Chloride Route
The most widely reported method involves converting the carboxylic acid intermediate into its corresponding acid chloride, followed by reaction with the phenolic component:
Conditions :
Coupling Agent-Mediated Esterification
Alternative approaches employ carbodiimide-based coupling agents to activate the carboxylic acid:
Optimized Parameters :
-
Solvent: Dry THF.
-
Catalysts: DCC (1.2 eq), DMAP (0.2 eq).
-
Reaction time: 24 h at room temperature.
Stereochemical Control and Purification
The trans,trans configuration of the cyclohexyl groups is critical for maintaining the compound’s mesomorphic properties. Key steps include:
-
Catalytic Hydrogenation : Use of Pd/C or PtO₂ under H₂ pressure to reduce double bonds in bicyclohexane precursors while preserving stereochemistry.
-
Crystallization : Recrystallization from ethanol/water mixtures (7:3 v/v) to isolate the desired diastereomer.
Table 1 : Comparison of Stereochemical Outcomes
| Method | Catalyst | Temperature (°C) | trans,trans Isomer Purity (%) |
|---|---|---|---|
| Hydrogenation | Pd/C | 60 | 92 |
| Grignard Addition | – | −20 | 85 |
Characterization and Analytical Data
Spectroscopic Analysis
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a crystalline-to-smectic transition at 178.4°C and clearing point at 268.4°C.
Computational Modeling and Reaction Optimization
Density functional theory (DFT) simulations (GAUSSIAN 09) predict the lowest-energy conformation of the ester, validating the trans,trans stereochemistry. Key findings include:
-
Energy barrier for cis isomerization: 28.5 kcal/mol.
-
Optimal reaction coordinates for esterification favor polar aprotic solvents.
Scale-Up and Industrial Production
ENAO Chemical Co., Ltd reports a pilot-scale process with the following parameters:
-
Batch Size : 25 kg.
-
Yield : 82%.
-
Purity : >98% (HPLC).
Challenges and Mitigation Strategies
-
Byproduct Formation : Transesterification minimized by using anhydrous conditions and molecular sieves.
-
Low Solubility : Additives like 5% DMSO in THF improve reactant miscibility.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester is used as a building block in organic synthesis and as a reference compound in analytical chemistry .
Biology: In biological research, it serves as a tool to study the role of NK-1 receptors in various physiological and pathological processes .
Medicine: The compound’s antagonistic activity against NK-1 receptors makes it a potential candidate for developing treatments for conditions like depression, anxiety, and emesis .
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs targeting NK-1 receptors .
Mécanisme D'action
N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester exerts its effects by competitively binding to the NK-1 receptor, thereby blocking the action of substance P, a neuropeptide involved in pain transmission, inflammation, and other processes . The compound’s high affinity for the NK-1 receptor makes it a potent antagonist, effectively inhibiting the receptor’s activity .
Comparaison Avec Des Composés Similaires
Alkyl Chain Length Variations
- 4-(trans-4-Pentylcyclohexyl)phenyl Analogue (CAS 131790-57-3): Increasing the alkyl chain from butyl to pentyl elevates molecular weight (C29H44O2 vs. C25H38O2) and retention time (34.15 vs. 32.55 in ).
- 4-Propylphenyl 4-(4-propylcyclohexyl)cyclohexanecarboxylate (CAS 97564-42-6) :
Shorter propyl chains result in lower molecular weight (C25H38O2) and higher retention time (34.15), suggesting reduced polarity compared to the target compound .
Substituent Effects
- Fluorinated Analogues: (Trans,trans)-4-fluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate (HD-3633): Fluorine substitution increases polarity and dielectric anisotropy, improving electro-optical response in liquid crystals. However, it may lower thermal stability compared to non-fluorinated esters . 4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl) (CAS 118164-51-5): Difluoro groups enhance dipole-dipole interactions, stabilizing smectic phases but requiring higher synthesis precision .
- Ethoxy-Substituted Analogues :
- trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) (CAS 123560-48-5) : The ethoxy group introduces hydrogen-bonding capacity, extending mesomorphic ranges. This compound exhibits a higher molecular weight (C23H34F2O) and distinct NMR shifts (δ 1.39–1.56 ppm for cyclohexyl protons) compared to the target compound .
Stereochemical and Functional Group Modifications
- 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS 122957-72-6) :
Replacing the ester with a biphenyl linkage reduces molecular weight (C24H32) and eliminates polar carboxylate interactions, favoring nematic phases but limiting application in polymer-stabilized LCDs . - Acryloyloxy-Functionalized Esters (e.g., ST05874) :
Compounds like ST05874 incorporate acrylate groups, enabling photopolymerization for flexible displays. Their synthesis involves DMAP-catalyzed esterification, yielding >98% purity, similar to the target compound’s synthetic routes .
Data Table: Key Properties of Comparable Compounds
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including esterification and cyclohexane ring functionalization. Key steps include:
- Esterification : Coupling of the cyclohexyl-carboxylate moiety with a substituted phenyl group under acidic or basic catalysis.
- Cyclohexane Functionalization : Trans-alkylation or Grignard reactions to introduce the butyl and propyl substituents. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect yield and purity. For example, polar aprotic solvents like DMF improve solubility of intermediates, while temperatures >100°C may accelerate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing its molecular conformation and purity?
- NMR Spectroscopy : H and C NMR confirm substituent positions and trans/trans stereochemistry via coupling constants (e.g., ~10–12 Hz for trans-diaxial protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.
- HPLC : Reverse-phase HPLC with UV detection assesses purity, particularly for isolating diastereomers .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant lab coats prevent dermal exposure.
- Storage : Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can solvent and temperature conditions be optimized during esterification to minimize byproduct formation?
- Solvent Selection : Non-polar solvents (e.g., toluene) reduce hydrolysis of the ester group, while controlled heating (80–90°C) accelerates reaction kinetics without degrading sensitive functional groups .
- Catalyst Screening : Lipases or organocatalysts (e.g., DMAP) improve regioselectivity in sterically crowded systems .
Q. What computational strategies predict the compound’s mesomorphic behavior in liquid crystal applications?
- Molecular Dynamics (MD) Simulations : Model dipole-dipole interactions and alkyl chain flexibility to predict phase transitions.
- Density Functional Theory (DFT) : Calculate torsional energy barriers for cyclohexane ring flipping, which influence nematic-isotropic transition temperatures .
Q. How can discrepancies in reported biological activity (e.g., receptor binding) be resolved across studies?
- Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line specificity.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propyl vs. pentyl chains) to isolate critical pharmacophores .
Q. What strategies mitigate byproduct formation during trans-alkylation steps?
- Stepwise Quenching : Add reagents in aliquots to prevent exothermic side reactions.
- Chromatographic Monitoring : TLC or GC-MS tracks intermediate formation, allowing real-time adjustments .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. non-polar solvents be interpreted?
- Solvent Polarity Index : Compare Hansen solubility parameters to identify outliers. For instance, anomalous solubility in chloroform may arise from halogen-π interactions with the aromatic phenyl group .
- Temperature Dependence : Solubility often increases non-linearly with temperature; differential scanning calorimetry (DSC) can detect polymorphic transitions affecting dissolution .
Q. Why do different studies report varying thermal stability ranges for this compound?
- Decomposition Pathways : Thermogravimetric analysis (TGA) under N vs. air reveals oxidative degradation thresholds.
- Impurity Profiles : Trace moisture or residual catalysts (e.g., Pd from coupling reactions) lower decomposition onset temperatures .
Methodological Recommendations
Q. What orthogonal techniques validate stereochemical purity in enantiomeric mixtures?
- Chiral HPLC : Use cellulose-based columns to resolve enantiomers.
- Circular Dichroism (CD) : Correlate optical activity with calculated electronic transitions from TD-DFT .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
